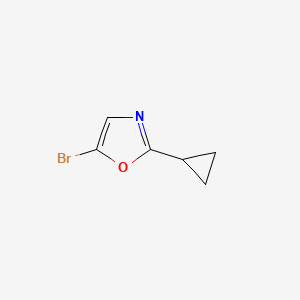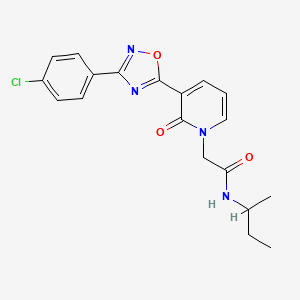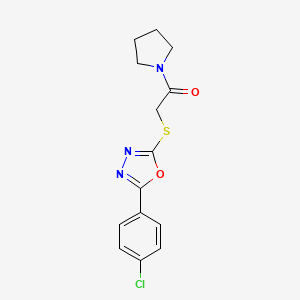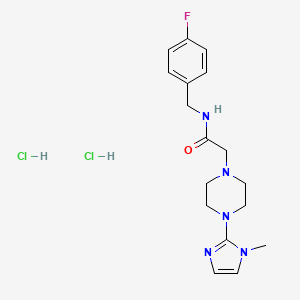
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one, also known as thioflavin T, is a fluorescent dye used in scientific research to detect and visualize amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has been widely used in the field of neurodegenerative diseases to study the formation and structure of amyloid fibrils.
Mechanism of Action
Thioflavin T binds to the cross-beta structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity. The binding of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T to amyloid fibrils is thought to be due to the interaction of its phenyl and thioxanthene moieties with the hydrophobic core of the fibril. Thioflavin T has been shown to be highly specific for amyloid fibrils and does not bind to other proteins or structures.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that can be used in live cells and animals without causing any harm.
Advantages and Limitations for Lab Experiments
Thioflavin T has several advantages for lab experiments. It is a highly specific dye that can detect and visualize amyloid fibrils with high sensitivity. It is also relatively easy to use and can be applied to a wide range of samples, including cells, tissues, and animal models. However, 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T has some limitations. It is a fluorescent dye that requires a fluorescence microscope or spectrofluorometer for detection, which can be expensive and time-consuming. Thioflavin T is also sensitive to environmental factors, such as pH and temperature, which can affect its binding to amyloid fibrils.
Future Directions
Thioflavin T has been widely used in the field of neurodegenerative diseases to study amyloid fibrils. However, there are still many areas of research that can be explored. One future direction is to develop new fluorescent dyes that can detect and visualize other protein aggregates, such as tau fibrils. Another direction is to use 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T in combination with other techniques, such as electron microscopy and X-ray crystallography, to study the structure of amyloid fibrils in more detail. Additionally, 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T can be used to screen for compounds that inhibit amyloid fibril formation, which could lead to the development of new therapies for neurodegenerative diseases.
Synthesis Methods
Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with 2-aminobenzothiazole in the presence of sulfuric acid. The resulting product is then reacted with 2-chloroacetophenone to yield 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T. The synthesis method has been well established and is relatively simple to perform.
Scientific Research Applications
Thioflavin T is widely used in the field of neurodegenerative diseases to study the formation and structure of amyloid fibrils. It is commonly used in fluorescence microscopy and spectroscopy to detect and visualize amyloid fibrils in vitro and in vivo. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that inhibit amyloid fibril formation.
properties
IUPAC Name |
1-phenyl-2-thioxanthen-9-ylideneethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14OS/c22-19(15-8-2-1-3-9-15)14-18-16-10-4-6-12-20(16)23-21-13-7-5-11-17(18)21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWWLMLIVZIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)



![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)




![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2963502.png)